2,3,5-Trichloro-6-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

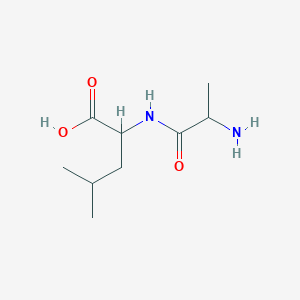

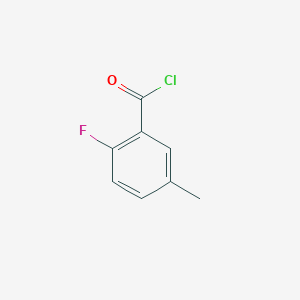

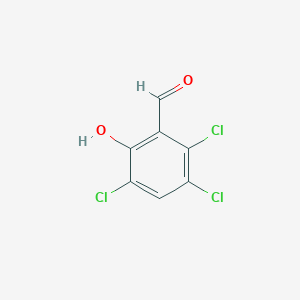

2,3,5-Trichloro-6-hydroxybenzaldehyde is a chemical compound that belongs to the chlorinated aromatic aldehyde family. It has a molecular formula of C7H3Cl3O2 and an average mass of 225.456 Da . This compound is used in various fields, including pharmaceuticals, agriculture, and industry.

Synthesis Analysis

While there are no direct synthesis methods available for 2,3,5-Trichloro-6-hydroxybenzaldehyde, similar compounds have been synthesized via reactions involving cleavage of the aldehyde C-H bond using a rhodium catalyst system. Additionally, fully-substituted polynitrobenzene derivatives were synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis

The molecular structure of 2,3,5-Trichloro-6-hydroxybenzaldehyde consists of a benzene ring substituted with three chlorine atoms and one hydroxyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5-Trichloro-6-hydroxybenzaldehyde include a molecular formula of C7H3Cl3O2 and an average mass of 225.456 Da . More detailed properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis of Trichlorophenols

“2,3,5-Trichloro-6-hydroxybenzaldehyde” is used as a reactant in the synthesis of trichlorophenols . Trichlorophenols are important compounds in the chemical industry and are used in the production of herbicides, fungicides, and disinfectants .

Biomarkers for Occupational Exposure

The synthesis of trichlorophenols from “2,3,5-Trichloro-6-hydroxybenzaldehyde” can be used to create potential biomarkers for occupational exposure . This is particularly useful in industries where workers are exposed to trichlorophenols, allowing for better monitoring and control of occupational hazards .

Building Block in Organic Chemistry

“2,3,5-Trichloro-6-hydroxybenzaldehyde” is considered a building block in organic chemistry . It can be used in the synthesis of a wide variety of organic compounds, contributing to its versatility in scientific research .

HPLC Analysis

“2,3,5-Trichloro-6-hydroxybenzaldehyde” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions . This makes it a useful compound in analytical chemistry, particularly in the analysis of complex mixtures .

Mass Spectrometry Applications

The compound can also be used in Mass Spectrometry (MS) compatible applications . This is particularly useful in the field of analytical chemistry, where mass spectrometry is used to identify the amount and type of chemicals present in a sample .

Research in Environmental Science

Given its use in the synthesis of trichlorophenols, “2,3,5-Trichloro-6-hydroxybenzaldehyde” can also be relevant in environmental science research . Trichlorophenols are often found as pollutants in the environment, and understanding their synthesis can help in the development of methods to detect and remediate these pollutants .

Safety and Hazards

While specific safety and hazard information for 2,3,5-Trichloro-6-hydroxybenzaldehyde is not available, similar compounds advise against food, drug, pesticide, or biocidal product use . They also recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

2,3,5-trichloro-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRVYDUIKGEEDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336012 |

Source

|

| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloro-6-hydroxybenzaldehyde | |

CAS RN |

23602-65-5 |

Source

|

| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)